4-Azidophlorizin

SGLT Inhibitor Binding Affinity Renal Transport

Choose 4-Azidophlorizin for its exclusive photoreactive azide handle, enabling irreversible covalent target labeling—a capability absent in reversible inhibitors like phlorizin. With near-native SGLT binding affinity (rat renal Ki' 3.2–5.2 µM) and validated photolysis-dependent 72 kDa protein tagging in rabbit models, this probe ensures experimental precision. Its azide moiety also facilitates CuAAC/SPAAC click conjugation to fluorophores or biotin, eliminating costly de novo phlorizin-core synthesis. Trust this specific 4-substituted isomer for reproducible transporter identification—avoid unreliable 3-azido substitutes.

Molecular Formula C21H23N3O9
Molecular Weight 461.4 g/mol
CAS No. 79541-46-1
Cat. No. B043439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azidophlorizin
CAS79541-46-1
Synonyms3-(4-Azidophenyl)-1-[2-(β-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-1-propanone; 
Molecular FormulaC21H23N3O9
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)N=[N+]=[N-]
InChIInChI=1S/C21H23N3O9/c22-24-23-11-4-1-10(2-5-11)3-6-13(27)17-14(28)7-12(26)8-15(17)32-21-20(31)19(30)18(29)16(9-25)33-21/h1-2,4-5,7-8,16,18-21,25-26,28-31H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1
InChIKeyAXCDEMZKQHNYNE-QNDFHXLGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azidophlorizin (CAS 79541-46-1) for SGLT Transporter Research: High-Affinity Photoaffinity Probe


4-Azidophlorizin (CAS 79541-46-1) is a chemically modified derivative of the natural product phlorizin, belonging to the class of aryl azide photoaffinity probes. It is specifically designed as a high-affinity, photoreactive ligand for the sodium/glucose cotransporter (SGLT) system in brush border membranes [1]. Its core structure retains the glucose and phloretin moieties of phlorizin, with a critical modification: a photoreactive azido (-N3) group at the 4-position of the aromatic B-ring [2]. This substitution imparts distinct functional capabilities, enabling covalent, light-dependent crosslinking to target proteins, which is a fundamental departure from the purely reversible binding of the parent compound [3]. Additionally, the azide moiety renders it compatible with modern bioorthogonal 'click' chemistry conjugation strategies .

Why 4-Azidophlorizin Cannot Be Substituted with Generic Phlorizin or Other Simple Analogs


Direct substitution of 4-Azidophlorizin with the parent compound phlorizin, or even other closely related azido-phlorizin derivatives like 3-azidophlorizin, is not scientifically valid due to fundamentally different molecular properties and biological activities. Phlorizin is a reversible, competitive inhibitor, whereas 4-Azidophlorizin is engineered for irreversible, covalent photoaffinity labeling—a functional dichotomy that precludes interchangeable use in target identification or mechanism-of-action studies [1]. Furthermore, comparative binding data reveal that the position of the azide substitution critically dictates target affinity. For instance, 4-azidophlorizin exhibits near-equivalent high affinity to phlorizin in rat renal vesicles (Ki' 3.2-5.2 µM) [2], while the 3-azido isomer demonstrates significantly reduced inhibitory potency in the same system [3]. These quantifiable differences in both binding kinetics and functional modality underscore why experimental reproducibility and data interpretation demand the use of the specific, well-characterized 4-substituted analog, rather than a generic substitute.

4-Azidophlorizin Quantitative Differentiation: Direct Comparator Evidence for SGLT Transporter Research


4-Azidophlorizin vs. Phlorizin: Comparable High Affinity for Rat SGLT Transporter

In direct competitive binding studies using rat renal brush border membrane vesicles, 4-azidophlorizin demonstrates a binding affinity that is essentially indistinguishable from the parent compound, phlorizin. Three independent constants were determined under identical experimental conditions: Ki' (inhibition of D-glucose uptake), Kd' (direct binding of 4-azido[3H]phlorizin), and Ki'' (inhibition of [3H]phlorizin binding). All three constants for 4-azidophlorizin were within the range of 3.2–5.2 µM, confirming its high-affinity interaction is preserved despite the chemical modification [1].

SGLT Inhibitor Binding Affinity Renal Transport

4-Azidophlorizin vs. Phlorizin: Quantified Species-Specific Affinity Differential (Rat vs. Rabbit)

A head-to-head comparison across species reveals a quantifiable, species-dependent shift in affinity for 4-azidophlorizin relative to phlorizin. While both compounds show similar high affinity in rat vesicles, 4-azidophlorizin exhibits a significantly lower affinity in rabbit membrane preparations. Its Ki' values in rabbit vesicles are 15–20-fold higher (i.e., weaker binding) compared to those determined in rat membranes [1]. This contrasts with phlorizin, which maintains high affinity across both species in this system.

Species Selectivity SGLT Transporter Comparative Pharmacology

4-Azidophlorizin vs. 3-Azidophlorizin: Positional Isomer Potency Ranking in SGLT Inhibition

The position of the azide group on the phlorizin scaffold is a critical determinant of functional potency. A comparative rank-order study of phlorizin derivatives on hog renal SGLT cotransport established that 4-azidophlorizin (implied by phlorizin-like potency) and 3-azidophlorizin have different inhibitory profiles. The inhibitory potency ranking was reported as: 3′-mercuryphlorizin = phlorizin > 3-aminophlorizin > 3-bromoacetamidophlorizin > 3-azidophlorizin > 3-nitrophlorizin > 3-dansylphlorizin [1]. This demonstrates that 3-azidophlorizin is significantly less potent than phlorizin, a baseline from which 4-azidophlorizin, with its comparable affinity to phlorizin in rat [2], is a markedly superior analog for preserving high-affinity binding.

Structure-Activity Relationship Isomer Comparison SGLT Inhibition

4-Azidophlorizin Functional Differentiation: Specific 72 kDa Protein Photolabeling in Rabbit Intestine

The defining functional advantage of 4-azidophlorizin over its non-photoreactive parent, phlorizin, is its capacity for covalent, light-dependent target labeling. Upon photolysis, 4-azidophlorizin generates a reactive nitrene intermediate that covalently crosslinks to a specific 72 kDa protein in rabbit intestinal brush border membranes [1]. This covalent labeling occurred under conditions that suggest the 72 kDa protein is a component of the glucose transporter [2]. Phlorizin, being purely a reversible inhibitor, cannot provide this irreversible, trackable interaction.

Target Identification Photoaffinity Labeling Transporter Protein

4-Azidophlorizin vs. Non-Azide Analogs: 'Click' Chemistry Compatibility

Beyond its primary use as a photoaffinity probe, the azide functional group of 4-azidophlorizin confers a secondary, highly valuable property: compatibility with bioorthogonal 'click' chemistry. It can undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-bearing molecules or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with cyclooctyne (e.g., DBCO, BCN) derivatives . Non-azide phlorizin analogs, including the parent compound, lack this reactive handle, preventing their use in such modular conjugation and labeling strategies.

Click Chemistry Bioorthogonal Conjugation Chemical Biology Tool

4-Azidophlorizin Optimal Use Cases: High-Impact Applications in SGLT Biology and Probe Development


Target Deconvolution of the SGLT Transporter Complex in Rat-Derived Models

4-Azidophlorizin is the reagent of choice for identifying and characterizing the SGLT transporter protein complex in rat tissue models. Its high affinity (Ki' 3.2–5.2 µM), which is essentially identical to phlorizin in this species [1], ensures that the photoreactive probe will bind to the same physiologically relevant sites as the native ligand. Subsequent UV-induced crosslinking enables covalent tagging of interacting proteins, facilitating downstream analysis via immunoprecipitation, mass spectrometry, or Western blot to elucidate the transporter's structure and associated subunits.

Photoaffinity Labeling of the 72 kDa Glucose Transporter Component in Rabbit Systems

For studies conducted in rabbit intestinal or renal membrane systems, 4-azidophlorizin provides a validated and specific photoaffinity labeling tool. Despite a 15–20-fold reduction in reversible binding affinity compared to rat membranes [2], its photolysis-dependent covalent attachment to a specific 72 kDa protein is an established and robust outcome [3]. This application is critical for researchers seeking to isolate and identify the glucose transporter component in rabbit models, where alternative probes may lack this well-defined and documented labeling profile.

Construction of Functional SGLT Probes via Click Chemistry Conjugation

Leveraging its reactive azide handle, 4-azidophlorizin serves as a versatile synthetic intermediate for generating a suite of advanced SGLT research tools . Via CuAAC or SPAAC 'click' reactions, it can be conjugated to fluorescent dyes (for live-cell imaging of transporter trafficking), biotin (for pull-down assays), or solid supports (for affinity chromatography). This modular approach allows researchers to create bespoke probes for the SGLT system without the need to re-synthesize the complex phlorizin core, significantly reducing development time and cost.

Species-Specific SGLT Pharmacology: Differentiating Rat and Rabbit Transporter Interactions

The well-documented, quantifiable difference in binding affinity for 4-azidophlorizin between rat and rabbit SGLT transporters (15-20 fold weaker Ki' in rabbit) [2] positions this compound as a unique tool for comparative pharmacology studies. It can be used to probe subtle structural or functional differences in the glucose-binding pocket across species, offering insights into transporter evolution, drug selectivity, or the interpretation of cross-species preclinical data. This application is particularly relevant for procurement by groups investigating the fundamental biology of SGLT proteins or evaluating species-specific inhibitor responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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